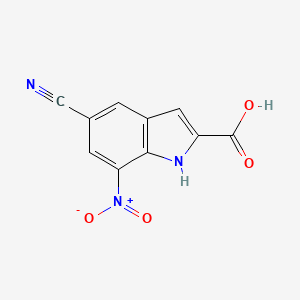![molecular formula C7H8ClN3O B13219636 2-[2-Chloro-1-(methoxymethyl)-1H-imidazol-5-yl]acetonitrile](/img/structure/B13219636.png)
2-[2-Chloro-1-(methoxymethyl)-1H-imidazol-5-yl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Chloro-1-(methoxymethyl)-1H-imidazol-5-yl]acetonitrile is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chloro group, a methoxymethyl group, and an acetonitrile group attached to the imidazole ring. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields due to their versatile chemical properties .
Métodos De Preparación
The synthesis of 2-[2-Chloro-1-(methoxymethyl)-1H-imidazol-5-yl]acetonitrile typically involves several steps. One common method starts with the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction is often catalyzed by nickel and proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Análisis De Reacciones Químicas
2-[2-Chloro-1-(methoxymethyl)-1H-imidazol-5-yl]acetonitrile can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced imidazole derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Aplicaciones Científicas De Investigación
2-[2-Chloro-1-(methoxymethyl)-1H-imidazol-5-yl]acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used to study the effects of imidazole derivatives on various biological systems.
Medicine: Imidazole derivatives are known for their pharmacological activities, including antibacterial, antifungal, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-[2-Chloro-1-(methoxymethyl)-1H-imidazol-5-yl]acetonitrile involves its interaction with specific molecular targets. The chloro and methoxymethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
2-[2-Chloro-1-(methoxymethyl)-1H-imidazol-5-yl]acetonitrile can be compared with other imidazole derivatives such as:
Clemizole: An antihistaminic agent with a similar imidazole core.
Etonitazene: An analgesic with a different substitution pattern on the imidazole ring.
Omeprazole: An antiulcer drug that also contains an imidazole ring but with different substituents.
These compounds share the imidazole core but differ in their substituents, leading to variations in their chemical properties and applications.
Propiedades
Fórmula molecular |
C7H8ClN3O |
|---|---|
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
2-[2-chloro-3-(methoxymethyl)imidazol-4-yl]acetonitrile |
InChI |
InChI=1S/C7H8ClN3O/c1-12-5-11-6(2-3-9)4-10-7(11)8/h4H,2,5H2,1H3 |
Clave InChI |
UHFBNQUADVWDKP-UHFFFAOYSA-N |
SMILES canónico |
COCN1C(=CN=C1Cl)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-Methoxyethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13219565.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylpyrrolidine-3-carboxylic acid](/img/structure/B13219569.png)
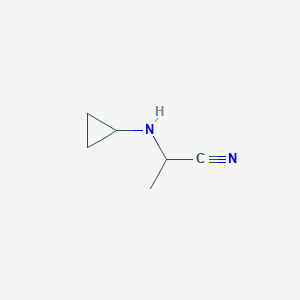
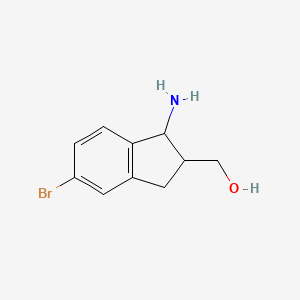
![[3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13219592.png)
![3-Phenylisoxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B13219594.png)

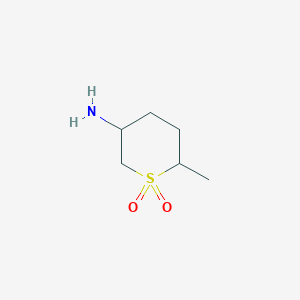
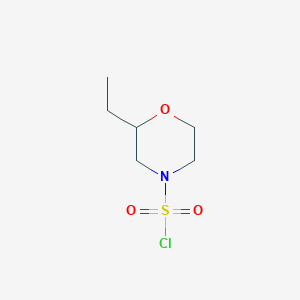

![4-Methoxy-3-[(propan-2-yloxy)methyl]aniline](/img/structure/B13219627.png)
